molecular formula C9H10BFO2 B2912749 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1393477-39-8

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B2912749
CAS No.: 1393477-39-8
M. Wt: 179.99
InChI Key: OCMHEJQNUSELNA-UHFFFAOYSA-N
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Description

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol typically involves the following steps:

    Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate.

    Cyclization: The boronic acid intermediate undergoes cyclization to form the oxaborole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is unique due to its boron-containing structure, which imparts distinct chemical and biological properties.

Biological Activity

6-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a compound belonging to the class of benzoxaboroles, which are characterized by a boron atom integrated into a cyclic structure. This compound has gained attention due to its unique chemical properties and significant biological activities, particularly as an antimicrobial agent. This article reviews its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a fluorine atom at the 6-position and two methyl groups at the 3-position on the benzo[c][1,2]oxaborole framework. This configuration contributes to its distinct reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity against various pathogens, including those resistant to conventional antibiotics. Its mechanism of action primarily involves the inhibition of specific enzymes critical for microbial survival. Some key findings include:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit leucyl-tRNA synthetase (LeuRS) in mycobacteria, disrupting protein synthesis essential for bacterial growth .
  • Activity Against Resistant Strains : Studies reveal effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

While primarily recognized for its antimicrobial properties, preliminary studies suggest potential antitumor activity. Compounds similar to this compound have demonstrated the ability to inhibit tumor cell proliferation in vitro .

The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins. For instance:

  • Binding Affinity : Interaction studies have shown that it effectively binds to target enzymes related to microbial metabolism and replication .
  • Surface Plasmon Resonance Studies : These studies indicate strong binding interactions with specific targets, enhancing its potential as a therapeutic agent .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of Boronic Acid Intermediate : The initial step involves synthesizing a boronic acid intermediate.
  • Cyclization : This intermediate undergoes cyclization to form the oxaborole ring.

The synthetic routes can be optimized for yield and purity based on desired applications .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
6-Fluorobenzo[c][1,2]oxaborol-1(3H)-olFluorine at position 6Antimicrobial
3,3-Dimethylbenzo[c][1,2]oxaborol-1(3H)-olNo fluorine; two methyl groupsModerate antimicrobial
6-Nitro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-olNitro group at position 6Enhanced activity against specific pathogens
5-Fluoro-1-hydroxybenzo[c][1,2]oxaboroleHydroxyl group at position 1Potentially broader spectrum

This comparison highlights the unique combination of functional groups in this compound that enhances its binding affinity and biological efficacy compared to other benzoxaboroles.

Case Studies

Recent studies have focused on the application of benzoxaboroles in clinical settings. For example:

  • Clinical Trials : Some derivatives have reached clinical trials due to their promising antimicrobial properties against tuberculosis .
  • Structure–Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize compounds targeting LeuRS in mycobacteria .

Properties

IUPAC Name

6-fluoro-1-hydroxy-3,3-dimethyl-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BFO2/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMHEJQNUSELNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)F)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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